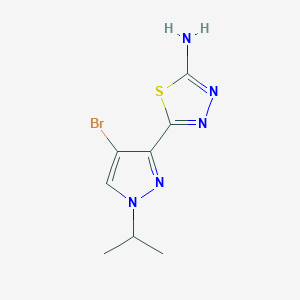
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one is a chemical compound that is commonly known as CEP. It is a synthetic compound that has been widely used in scientific research. CEP has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of CEP is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. CEP has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that play a role in inflammation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CEP has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. CEP has been found to inhibit the production of inflammatory cytokines and chemokines, which play a role in the pathogenesis of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that plays a role in the regulation of cell growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
CEP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. However, there are also some limitations to the use of CEP in lab experiments. It has been found to be unstable in acidic conditions, which can limit its use in certain experiments. It has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
Orientations Futures
There are several future directions for research on CEP. One area of research is the development of novel derivatives of CEP that exhibit improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of CEP. Further studies are needed to fully understand the cellular targets of CEP and the signaling pathways that are involved in its biological effects. Additionally, studies are needed to determine the safety and efficacy of CEP in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of CEP involves the reaction of 2-chloro-8-ethoxyquinoline-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of CEP. The synthesis method of CEP is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
CEP has been widely used in scientific research due to its unique chemical properties. It has been found to have a wide range of applications in various fields of research, including pharmaceuticals, biochemistry, and biotechnology. CEP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-2-24-18-10-6-9-15-13-16(20(21)22-19(15)18)11-12-17(23)14-7-4-3-5-8-14/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHLAZBCUCVPS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2911567.png)
![2-Chloro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]propanamide](/img/structure/B2911568.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2911570.png)





![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)



